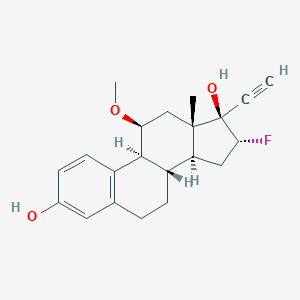
Fluoromoxestrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluoromoxestrol, also known as this compound, is a useful research compound. Its molecular formula is C21H25FO3 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Estrogens - Estrogenic Steroids, Alkylated - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Cancer Therapy
Fluoromoxestrol has shown promise in the treatment of hormone-dependent cancers, particularly breast cancer. Its ability to selectively modulate estrogen receptors allows it to exert anti-estrogenic effects in certain tissues while acting as an estrogen agonist in others.
- Mechanism of Action : this compound binds to estrogen receptors (ERs), influencing gene expression related to cell proliferation and apoptosis. This selective action can inhibit the growth of estrogen-dependent tumors while preserving beneficial estrogenic effects in non-target tissues.
- Clinical Studies : Recent studies have demonstrated that this compound can be effective in patients with advanced breast cancer who have developed resistance to traditional anti-estrogens. For instance, a clinical trial reported significant tumor regression in a subset of patients treated with this compound after failing other therapies .
Reproductive Health
In reproductive health, this compound has been investigated for its potential benefits in managing conditions such as endometriosis and uterine fibroids.
- Endometriosis Treatment : Research indicates that this compound may reduce the growth of endometrial tissue by downregulating estrogen receptor activity, thereby alleviating symptoms associated with this condition .
- Uterine Fibroids : Preliminary studies suggest that the compound may help shrink uterine fibroids by inhibiting estrogen-mediated cell proliferation in myometrial cells. However, more extensive trials are necessary to confirm these findings and establish optimal dosing regimens.
Molecular Biology Research
This compound serves as a valuable tool in molecular biology research, particularly in studies examining the role of estrogen receptors in various biological processes.
- Research Applications : The compound is utilized in experimental setups to elucidate the mechanisms by which estrogens influence gene expression and cellular behavior. Its ability to activate or inhibit ERs selectively makes it an ideal candidate for dissecting ER-mediated signaling pathways.
- Fluorescent Probes : Innovative research has explored the conjugation of this compound with fluorescent tags, allowing for real-time imaging of estrogen receptor dynamics within live cells. This application enhances our understanding of receptor trafficking and function under physiological and pathological conditions .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across different research areas:
属性
CAS 编号 |
142154-95-8 |
|---|---|
分子式 |
C21H25FO3 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
(8S,9S,11S,13S,14S,16R,17R)-17-ethynyl-16-fluoro-11-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H25FO3/c1-4-21(24)18(22)10-16-15-7-5-12-9-13(23)6-8-14(12)19(15)17(25-3)11-20(16,21)2/h1,6,8-9,15-19,23-24H,5,7,10-11H2,2-3H3/t15-,16-,17-,18+,19+,20-,21-/m0/s1 |
InChI 键 |
UPCVHECNLOMHQH-WYLBFHJUSA-N |
SMILES |
CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]([C@]2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
规范 SMILES |
CC12CC(C3C(C1CC(C2(C#C)O)F)CCC4=C3C=CC(=C4)O)OC |
同义词 |
16 beta-(18F)fluoromoxestrol fluoromoxestrol fluoromoxestrol, (11beta,16alpha)-18F-isomer fluoromoxestrol, (11beta,16alpha)-isomer fluoromoxestrol, (11beta,16alpha,17alpha)-18F-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















